Sodium valproate - 1069-66-5

Sodium valproate

Catalog Number: EVT-285680
CAS Number: 1069-66-5
Molecular Formula: C8H16NaO2
Molecular Weight: 167.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium Valproate is the sodium salt of Valproic Acid. It serves as an anticonvulsant agent, effectively managing various forms of epilepsy [, ]. Its applications extend beyond epilepsy, showing efficacy in migraine prophylaxis [, , ] and the management of bipolar disorder [, ]. Despite its widespread use, the exact mechanism of action of Sodium Valproate remains partially understood.

Valproic Acid

  • Compound Description: Valproic acid (2-propylpentanoic acid) is an anticonvulsant drug used in the treatment of bipolar disorder and epilepsy. It is available clinically in several forms, including as sodium valproate and in combination with valproic acid. []
  • Relevance: Valproic acid is the active compound in Sodium valproate and valproate semisodium. All three medications circulate in the plasma as the valproate ion. []

Valproate Semisodium

  • Compound Description: Valproate semisodium (divalproex sodium in the USA) is a compound of sodium valproate and valproic acid in a 1:1 molar relationship. It is a more recent product than sodium valproate. []
  • Relevance: Like sodium valproate, valproate semisodium circulates in the plasma as the valproate ion. []

Cinnarizine

  • Compound Description: Cinnarizine is a piperazine derivative and an antihistamine that blocks cell membrane calcium channels. []
  • Relevance: Cinnarizine was studied in conjunction with sodium valproate for its efficacy as a pediatric migraine preventative. []

Topiramate

  • Compound Description: Topiramate is a sulfamate-substituted monosaccharide used to treat epilepsy and migraine headaches. [, , ]
  • Relevance: Studies have been performed to determine the efficacy and tolerability of topiramate versus sodium valproate for migraine prophylaxis, as well as to evaluate the effects of combining the two drugs in the treatment of epilepsy. [, ]

Levetiracetam

  • Compound Description: Levetiracetam is a pyrrolidine derivative and anticonvulsant medication. []
  • Relevance: Levetiracetam was compared to sodium valproate for use in migraine prophylaxis. []

Phenobarbital

  • Compound Description: Phenobarbital is a barbituate derivative and anticonvulsant medication. [, , ]
  • Relevance: Studies have investigated the effects of combining phenobarbital with sodium valproate in the treatment of epilepsy. [, ] In one study, researchers compared the effectiveness of phenobarbital and sodium valproate as treatments for status epilepticus in children. []

Carbamazepine

  • Compound Description: Carbamazepine is an anticonvulsant and mood stabilizer used to treat epilepsy and bipolar disorder. [, ]
  • Relevance: One study explored the adverse reactions of a carbamazepine and sodium valproate drug combination on pregnant mice. [] Additionally, carbamazepine was studied as part of a combination therapy with nitrazepam after a patient taking sodium valproate developed gingival hyperplasia. []

Clonazepam

  • Compound Description: Clonazepam is a benzodiazepine derivative and anticonvulsant medication. []
  • Relevance: One study compared the therapeutic effects of sodium valproate combined with either clonazepam or nitrazepam on patients with epilepsy. []

Nitrazepam

  • Compound Description: Nitrazepam is a benzodiazepine derivative and anticonvulsant medication. [, ]
  • Relevance: In one study, researchers explored the effects of combining sodium valproate with either nitrazepam or clonazepam in the treatment of patients with epilepsy. [] Nitrazepam was also studied as part of a combination therapy with carbamazepine after a patient taking sodium valproate developed gingival hyperplasia. []

Folic Acid

  • Compound Description: Folic acid is a B vitamin. []
  • Relevance: Folic acid was used to reduce the adverse effects of a sodium valproate and carbamazepine drug combination on pregnant mice. []

Rutin

  • Compound Description: Rutin is a flavonoid glycoside found in plants. []
  • Relevance: One study investigated the effects of rutin on sodium valproate-induced spleen damage in rats. []

Quercetin

  • Compound Description: Quercetin is a flavonoid found in fruits, vegetables, and grains. []
  • Relevance: Quercetin was shown to protect against teratogenicity induced by sodium valproate in rats. []

Melatonin

  • Compound Description: Melatonin is a hormone produced by the pineal gland. []
  • Relevance: Researchers compared the efficacy of melatonin versus sodium valproate in migraine prophylaxis. []

Dexamethasone

  • Compound Description: Dexamethasone is a synthetic glucocorticoid medication. []
  • Relevance: One study compared the efficacy of intravenous sodium valproate to dexamethasone in the treatment of acute migraine headaches. []

Digoxin

  • Compound Description: Digoxin is a cardiac glycoside medication used to treat heart failure and irregular heartbeats. []
  • Relevance: Digoxin was found to potentiate the anticonvulsant effects of sodium valproate in mice. []

Piperine

  • Compound Description: Piperine is an alkaloid found in black pepper. []
  • Relevance: Piperine was found to enhance the anticonvulsant effect of sodium valproate against pentylenetetrazole-induced seizures in mice. []

Borneol

  • Compound Description: Borneol is a bicyclic monoterpenoid found in the bark and leaves of certain trees. []
  • Relevance: Borneol was shown to enhance the ability of sodium valproate to cross the blood-brain barrier in rabbits. []

Phenytoin

  • Compound Description: Phenytoin is a hydantoin derivative and anticonvulsant medication. [, ]
  • Relevance: Phenytoin was used in conjunction with sodium valproate to study brain development in rats. [] In another study, researchers compared the protective indices of phenytoin and sodium valproate in mice. []

Gamma-aminobutyric Acid

  • Compound Description: Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the central nervous system. [, , , ]
  • Relevance: Sodium valproate is a GABA-transaminase inhibitor, meaning that it increases levels of GABA in the brain. []

β-Endorphin

  • Compound Description: β-Endorphin is an endogenous opioid neuropeptide. [, ]
  • Relevance: One study investigated the effects of sodium valproate on β-endorphin secretion in humans. [] Sodium valproate was also shown to suppress the release of β-endorphin from cultured rat anterior pituitary cells. []
  • Compound Description: β-Lipotropin is a polypeptide hormone. []
  • Relevance: The effects of sodium valproate on β-lipotropin secretion were studied in humans. []

Cortisol

  • Compound Description: Cortisol is a steroid hormone, more specifically a glucocorticoid, produced by the adrenal cortex. []
  • Relevance: Researchers have studied the effects of sodium valproate on cortisol secretion in humans. []
Source and Classification

Sodium valproate is synthesized from valproic acid, which itself can be derived from natural sources or synthesized chemically. It belongs to the class of anticonvulsants and is categorized under the broader group of mood stabilizers. Its chemical structure allows it to cross the blood-brain barrier effectively, enhancing its therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of sodium valproate typically involves several key steps:

  1. Starting Materials: Diethyl malonate and 1-bromo-n-propane are common starting materials.
  2. Reaction Conditions: The reaction is conducted in an ethanolic solution of sodium ethoxide at temperatures ranging from 40 to 80 degrees Celsius.
  3. Refluxing: The mixture is refluxed for approximately three hours.
  4. Hydrolysis: After cooling, water is added to dissolve sodium bromide, followed by hydrolysis using sodium hydroxide at 70 to 90 degrees Celsius for four hours.
  5. Decarboxylation: The resulting mixture undergoes decarboxylation at temperatures between 140 to 180 degrees Celsius to yield crude valproic acid, which is then neutralized with sodium hydroxide to form sodium valproate .

This method emphasizes meticulous control over temperature and reactant concentrations to ensure high purity and yield.

Molecular Structure Analysis

Structure and Data

Sodium valproate has a molecular formula of C8H15NaO2C_8H_{15}NaO_2 and a molar mass of approximately 166.2 g/mol. The compound features a branched-chain structure with a carboxylate group that contributes to its solubility in water. The structural representation can be denoted as follows:

Sodium Valproate C8H15O2Na\text{Sodium Valproate }\text{C}_8\text{H}_{15}\text{O}_2\text{Na}

The presence of the sodium ion enhances its solubility compared to its parent acid, facilitating its use in pharmaceutical formulations.

Chemical Reactions Analysis

Reactions and Technical Details

Sodium valproate participates in several key chemical reactions:

  • Esterification: It can undergo esterification reactions where it reacts with alcohols to form esters.
  • Degradation: Under certain conditions, sodium valproate can degrade into various by-products, necessitating careful control during synthesis.
  • Chromatographic Derivatization: For analytical purposes, sodium valproate can be derivatized with chromophores such as benzoyl or phenyl groups to enhance detection via high-performance liquid chromatography (HPLC) methods .

These reactions are critical for both the synthesis of sodium valproate and its analysis in biological samples.

Mechanism of Action

Process and Data

The mechanism by which sodium valproate exerts its therapeutic effects involves several pathways:

  1. Inhibition of GABA Transaminase: Sodium valproate increases the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by inhibiting the enzyme responsible for its degradation.
  2. Modulation of Ion Channels: It also affects voltage-gated sodium channels, stabilizing neuronal membranes and reducing excitability.
  3. Influence on Gene Expression: Sodium valproate may influence gene expression related to neurotransmitter synthesis and metabolism, further contributing to its mood-stabilizing effects .

These multifaceted actions underline its effectiveness in treating various neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sodium valproate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water; solubility enhances its bioavailability.
  • Melting Point: The melting point ranges around 120-125 degrees Celsius.
  • pH: Aqueous solutions typically exhibit a neutral pH (around 7).

These properties are crucial for pharmaceutical formulation and stability .

Applications

Scientific Uses

Sodium valproate is widely used in clinical settings for:

  • Epilepsy Management: Effective in controlling various types of seizures.
  • Bipolar Disorder Treatment: Acts as a mood stabilizer in manic episodes.
  • Migraine Prophylaxis: Reduces the frequency of migraine attacks.

Additionally, ongoing research explores its potential applications in treating other neurological conditions such as Alzheimer's disease and schizophrenia due to its neuroprotective properties .

Historical Development and Therapeutic Evolution of Sodium Valproate

Discovery and Early Synthesis: From Valeric Acid Derivatives to Anticonvulsant Identification

The foundational chemistry of sodium valproate traces back to 1882, when Burton first synthesized valproic acid as a derivative of naturally occurring valeric acid found in plants like valerian. This simple branched-chain fatty acid remained a laboratory curiosity until 1962, when French researcher Pierre Eymard serendipitously discovered its anticonvulsant properties. While attempting to synthesize novel compounds using valproic acid as a solvent carrier, Eymard observed that one derivative—2-propylpentanoic acid—exhibited potent seizure suppression in rodent models of maximal electroshock seizures. This discovery was methodically expanded by Meunier and Carraz in 1967, who conducted the first systematic human trials involving 12 patients with refractory epilepsy. Their results demonstrated significant reductions in seizure frequency and intensity without major adverse effects, establishing valproate's clinical potential [1] [2].

The earliest therapeutic formulations included valpromide (the primary amide of valproic acid), which Lambert and colleagues extensively studied between 1968–1971. Their pioneering work documented both antimanic and prophylactic activity in bipolar disorders, though these findings initially remained confined to French psychiatric practice. The subsequent development of divalproex sodium—a stable coordination complex of valproic acid and sodium valproate introduced in the United States in 1983—improved gastrointestinal tolerability and provided more predictable pharmacokinetics [1] [4]. This molecular optimization marked a critical transition from valproate’s status as a simple fatty acid derivative to a therapeutically optimized neuromodulatory agent.

Table 1: Key Milestones in Valproate's Early Development

YearEventSignificance
1882Synthesis of valproic acid by BurtonInitial chemical characterization
1962Anticonvulsant discovery by EymardIdentification of seizure suppression in animal models
1967First human trials by Meunier & CarrazClinical validation in refractory epilepsy
1968–1971Lambert's studies of valpromideFirst evidence of psychotropic properties in bipolar disorder
1983Introduction of divalproex sodiumEnhanced stability and tolerability profile

Chronology of FDA Approvals: Epilepsy, Bipolar Disorder, and Migraine Prophylaxis

Valproate’s regulatory journey in the United States reflects its expanding therapeutic applications. Initial FDA approval in 1978 sanctioned its use for absence seizures (petit mal), a form of generalized epilepsy characterized by brief lapses in consciousness. This was followed in 1983 by approval for complex partial seizures (psychomotor seizures), solidifying its position as a broad-spectrum antiepileptic drug (AED). The basis for these approvals rested on valproate’s unique ability to modulate multiple seizure types—including myoclonic, generalized tonic-clonic, and status epilepticus—unlike older agents such as phenytoin or carbamazepine, which exhibited narrower efficacy profiles [1] [2] [3].

A paradigm-shifting expansion occurred in 1995 when divalproex sodium received FDA approval for acute manic episodes in bipolar I disorder. This decision was largely propelled by the landmark controlled trials by Pope (1991) and Bowden (1994), which demonstrated valproate’s superiority over placebo and equivalence to lithium in manic symptom control. Crucially, Bowden’s study revealed valproate’s enhanced efficacy in bipolar subtypes where lithium often failed: dysphoric mania, rapid cycling, and organically driven mania. Subsequently, in 1996, valproate gained approval for migraine prophylaxis, capitalizing on its ability to attenuate cortical spreading depression and neurogenic inflammation implicated in migraine pathophysiology [1] [2] [3].

Table 2: FDA Approval Timeline for Valproate Formulations

YearIndicationKey Supporting Evidence
1978Absence seizuresControlled trials in generalized epilepsy
1983Complex partial seizuresEfficacy in focal epilepsies with impaired consciousness
1995Acute manic episodes (bipolar I)Pope (1991) & Bowden (1994) randomized controlled trials
1996Migraine prophylaxisDemonstration of reduced attack frequency and severity

Paradigm Shifts in Psychiatric and Neurological Treatment Modalities

Valproate’s introduction catalyzed fundamental changes in the management algorithms for bipolar disorder and epilepsy. In psychiatry, it challenged lithium’s decades-long hegemony as the sole mood stabilizer. While lithium remained preferred for "classic" euphoric mania with minimal comorbidities, valproate offered distinct advantages for complex presentations:

  • Superior control of mixed affective states (concurrent mania and depression)
  • Efficacy in rapid-cycling bipolar disorder (≥4 episodes/year)
  • Tolerability in patients with organic brain injury or substance use comorbidities [1] [4]

This therapeutic broadening was quantified epidemiologically: Between 1990–2010, valproate prescriptions surged internationally, particularly among younger women—despite emerging teratogenicity concerns. Prescribing patterns revealed a perceptual bias favoring valproate’s "ease of use" over lithium’s narrow therapeutic index and mandatory serum monitoring [4].

In neurology, valproate redefined broad-spectrum antiepileptic therapy. Unlike phenobarbital (1912) or phenytoin (1938), which targeted specific seizure types, valproate demonstrated unparalleled versatility across the epileptic spectrum—from childhood absence syndromes to adult focal epilepsies. The SANAD trial (2007) reinforced its first-line status for generalized epilepsies, showing superiority over newer agents like lamotrigine and topiramate [2] [7]. Mechanistically, valproate’s multi-target engagement (GABA potentiation, sodium channel blockade, histone deacetylase inhibition) contrasted sharply with older AEDs’ monosynaptic actions, foreshadowing modern "network pharmacology" approaches to refractory neurological disorders [2] [10].

Mechanistic Insights and Unresolved Questions

Valproate’s therapeutic evolution remains inseparable from advances in understanding its neurobiological mechanisms:

  • GABAergic Enhancement: Inhibition of GABA transaminase and succinate semialdehyde dehydrogenase, increasing synaptic GABA availability [2]
  • Epigenetic Modulation: Histone deacetylase (HDAC) inhibition—particularly HDAC1—altering chromatin conformation and transcriptional regulation of neuroplasticity genes [10]
  • Dopaminergic Signaling: Chronic valproate exposure upregulates Par-4 (prostate apoptosis response-4), an intracellular binding partner of dopamine D2 receptors. This amplifies DRD2-mediated suppression of cAMP signaling, potentially stabilizing dysregulated mesolimbic reward pathways in bipolar mania [10]

Nevertheless, critical knowledge gaps persist. Therapeutic drug monitoring (50–100 µg/mL) derives empirically from epilepsy studies, with inadequate validation for psychiatric indications [6]. Moreover, while valproate exemplifies "disease modification" in migraine prophylaxis, its impact on epileptogenesis or bipolar neuroprogression remains unproven—highlighting the need for mechanistically targeted clinical trials [7].

Table 3: Valproate’s Multimodal Mechanisms of Action

MechanismBiological ConsequenceTherapeutic Relevance
GABA transaminase inhibitionIncreased synaptic GABA levelsSeizure suppression; anxiolysis
Voltage-gated Na⁺ channel blockadeReduced neuronal hyperexcitabilitySeizure control; antimanic effects
HDAC inhibition (HDAC1/2)Chromatin remodeling & altered gene transcriptionNeuroplasticity modulation; putative neuroprotection
Par-4 inductionPotentiation of D2 dopamine receptor signalingMood stabilization in bipolar disorder
T-type Ca²⁺ channel modulationAltered thalamocortical oscillationsAbsence seizure control

Valproate’s journey—from valerian-derived curiosity to cornerstone neuropsychiatric agent—exemplifies how serendipitous discovery, coupled with iterative clinical refinement, can reshape therapeutic landscapes. Its legacy persists in ongoing efforts to develop multitargeted therapies for neurologically and psychiatrically complex patients [1] [7].

Properties

CAS Number

1069-66-5

Product Name

Sodium valproate

IUPAC Name

sodium;2-propylpentanoate

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

RGZUPIWJTSGERU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Canonical SMILES

CCCC(CCC)C(=O)O.[Na]

Isomeric SMILES

CCCC(CCC)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.